molecular formula C17H17ClO3 B12604863 Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate CAS No. 917592-92-8

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate

Cat. No.: B12604863
CAS No.: 917592-92-8
M. Wt: 304.8 g/mol
InChI Key: YLVMMWDPXIGAKO-UHFFFAOYSA-N
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Description

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a chlorophenoxy group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate typically involves the esterification of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoic acid.

    Reduction: Formation of 6-(4-chlorophenoxy)-2,3,4-trimethylbenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-bromophenoxy)-2,3,4-trimethylbenzoate
  • Methyl 6-(4-fluorophenoxy)-2,3,4-trimethylbenzoate
  • Methyl 6-(4-methylphenoxy)-2,3,4-trimethylbenzoate

Uniqueness

Methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

CAS No.

917592-92-8

Molecular Formula

C17H17ClO3

Molecular Weight

304.8 g/mol

IUPAC Name

methyl 6-(4-chlorophenoxy)-2,3,4-trimethylbenzoate

InChI

InChI=1S/C17H17ClO3/c1-10-9-15(21-14-7-5-13(18)6-8-14)16(17(19)20-4)12(3)11(10)2/h5-9H,1-4H3

InChI Key

YLVMMWDPXIGAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C(=O)OC)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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